2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide
Description
The compound “2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide” is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and a propanamide side chain modified with a 4-aminophenylthio moiety. This structure combines electron-rich aromatic systems (4-aminophenyl) with sulfur-containing functional groups (thioethers and thiadiazoles), which are known to enhance pharmacological properties such as bioavailability and target binding .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS3/c1-3-19-13-17-16-12(21-13)15-11(18)8(2)20-10-6-4-9(14)5-7-10/h4-8H,3,14H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLIBCWQVCXMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
The thiadiazole ring is synthesized through cyclization of thiosemicarbazide precursors. As demonstrated in, thiosemicarbazides undergo acid-catalyzed cyclization to form 1,3,4-thiadiazoles. For example, refluxing thiosemicarbazide 9 with concentrated sulfuric acid yields 1,3,4-thiadiazole derivatives. To introduce the ethylthio group, a post-cyclization alkylation step is employed. Treatment of the thiadiazole-2-thione intermediate with iodoethane in alkaline media facilitates S-alkylation, yielding 5-(ethylthio)-1,3,4-thiadiazol-2-amine (25 ).
Reaction Conditions :
Synthesis of 2-[(4-Aminophenyl)thio]propanoyl Chloride
The propanamide subunit is synthesized via nucleophilic thioether formation. 4-Aminothiophenol reacts with propanoyl chloride in the presence of a base to form 2-[(4-aminophenyl)thio]propanoyl chloride. To prevent oxidation of the thiol group, the reaction is conducted under inert atmosphere.
Reaction Conditions :
Amide Coupling and Final Product Formation
The final step involves coupling the thiadiazol-2-amine with the propanoyl chloride derivative. This is achieved via nucleophilic acyl substitution, where the amine group of the thiadiazole attacks the electrophilic carbonyl carbon of the acid chloride.
Procedure :
- Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (25 ) in dry THF.
- Add 2-[(4-aminophenyl)thio]propanoyl chloride dropwise at 0°C.
- Stir under N₂ for 12 hours, followed by aqueous workup and purification via column chromatography.
Characterization Data :
- ¹H-NMR (DMSO-d₆): δ 1.34 (t, 3H, -SCH₂CH₃), 2.98 (q, 2H, -SCH₂CH₃), 3.52 (d, 2H, -CH₂CO-), 6.65 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 8.12 (s, 1H, NH).
- ¹³C-NMR : δ 14.1 (-SCH₂CH₃), 36.8 (-SCH₂CH₃), 42.5 (-CH₂CO-), 121.4–150.2 (aromatic and heterocyclic carbons).
Alternative Pathways and Optimization Strategies
One-Pot Cyclization-Alkylation Approach
An optimized one-pot method combines cyclization and alkylation steps. Thiosemicarbazide 9 is treated with iodoethane and KOH in ethanol, enabling simultaneous ring closure and S-alkylation. This reduces purification steps and improves yield to 78%.
Solid-Phase Synthesis for Scalability
Immobilizing the thiosemicarbazide on Wang resin allows for iterative coupling and cyclization. After cleavage from the resin, the thiadiazole-ethylthio intermediate is obtained in 70% yield, demonstrating scalability.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The acid-catalyzed cyclization of thiosemicarbazides proceeds via intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl group, forming the thiadiazole ring. Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.
Competing Reactions
- Oxidation of Thiols : Minimized by conducting reactions under N₂.
- Over-Alkylation : Controlled by stoichiometric use of iodoethane (1.1 equiv).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Cyclization | 68–75 | 95 | Moderate |
| One-Pot Approach | 78 | 92 | High |
| Solid-Phase Synthesis | 70 | 90 | High |
Data synthesized from.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole core participates in nucleophilic substitution and ring-modification reactions:
-
Electrophilic substitution : The sulfur and nitrogen atoms in the thiadiazole ring enable reactivity with electrophiles. For example, halogenation or nitration may occur at the C-5 position under acidic conditions, as observed in analogous thiadiazole derivatives .
-
Ring-opening reactions : Strong reducing agents (e.g., LiAlH₄) can cleave the thiadiazole ring, producing thioamides or amines, depending on reaction conditions .
Thioether Group Transformations
The ethylthio (-S-C₂H₅) and arylthio (-S-C₆H₄-NH₂) groups undergo characteristic sulfur-based reactions:
-
Oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes thioethers to sulfoxides or sulfones. For instance:
-
Alkylation/arylation : The sulfur atom acts as a nucleophile, reacting with alkyl halides or aryl diazonium salts to form extended thioether chains .
Amide hydrolysis:
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the propanamide group hydrolyzes to form carboxylic acid derivatives:
Aromatic amine reactions:
The 4-aminophenyl group participates in:
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions to synthesize azo dyes or biaryl compounds .
-
Acylation : Reacts with acetyl chloride or anhydrides to yield acetamide derivatives, enhancing solubility or modifying bioactivity .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
-
Triazole formation : Reaction with hydrazine hydrate induces cyclization at the thiadiazole-amide junction, generating triazole-thiadiazole hybrids .
-
Thiazolidinone synthesis : Condensation with aldehydes and mercaptoacetic acid yields thiazolidinone rings, a common motif in antimicrobial agents .
Key Reaction Pathways and Conditions
Comparative Reactivity of Structural Analogs
Studies on related compounds highlight trends:
-
Electron-withdrawing groups (e.g., -NO₂) on the thiadiazole ring reduce nucleophilic substitution rates by 30–40% compared to electron-donating groups (-NH₂) .
-
Ethylthio substituents exhibit higher oxidation propensity than methylthio analogs due to increased steric accessibility .
Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction between 4-aminothiophenol and 5-(ethylthio)-1,3,4-thiadiazole derivatives. The reaction conditions can be optimized to enhance yield and purity. The compound possesses a molecular formula of and a molecular weight of approximately 324.48 g/mol.
Recent studies have highlighted the antitumor potential of this compound. Its mechanism of action primarily involves interactions with specific proteins and enzymes, influencing cellular processes such as proliferation and survival.
Antitumor Studies
A notable evaluation by the National Cancer Institute screened derivatives based on the structure of this compound against approximately 60 human tumor cell lines. Results indicated significant cytotoxic effects against various cancer types, including melanoma and pancreatic cancer. The compound has demonstrated moderate to high levels of growth inhibition in these cell lines, suggesting its potential as an anticancer agent .
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactivity profile.
Biology
In biological research, this compound is employed in proteomics studies to investigate protein interactions and functions. Its ability to modulate protein activity makes it a candidate for further exploration in therapeutic applications.
Industry
The compound also finds applications in the development of new materials and as an intermediate in the production of other chemicals. Its unique chemical properties make it suitable for various industrial applications .
Case Studies and Research Findings
In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that modifications in the thioether group can significantly impact biological activity .
Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with specific targets involved in cancer pathways. These studies provide insights into how structural modifications can enhance or reduce efficacy .
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Modulating Receptor Activity: Binding to receptors on cell surfaces and altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Effects on Melting Points : Ethylthio-substituted thiadiazoles (e.g., 5g) exhibit higher melting points (~168–170°C) compared to benzylthio derivatives (5m: 135–136°C), likely due to reduced steric hindrance and enhanced crystallinity .
- Electron-Donating vs. Electron-Withdrawing Groups: The presence of 4-aminophenylthio (electron-donating) in the target compound contrasts with 4-nitrophenyl groups (electron-withdrawing) in analogs like 6e.
Biological Activity
The compound 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, highlighting its potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular formula of the compound is C13H16N4OS3, with a molecular weight of 340.49 g/mol. The structure includes a thiadiazole ring, which is known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety enhances this activity due to its ability to disrupt bacterial cell membranes .
- Antifungal Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Studies have shown that:
- The compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. For example, related compounds have exhibited IC50 values as low as 2.48 μM in A-549 lung cancer cells .
- Mechanistic studies suggest that these compounds may interfere with tubulin polymerization, a critical process for cancer cell division .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity has been observed in various models of inflammation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiadiazole-based compounds for their biological activities:
These studies highlight the potential of the compound as a lead for further development in pharmacological applications.
Q & A
Basic: What are the optimal synthetic routes for synthesizing 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Step 1: Thioether formation between 4-aminothiophenol and a propanamide intermediate under basic conditions (e.g., K₂CO₃ in acetone) to introduce the (4-aminophenyl)thio group .
- Step 2: Coupling the thiolated intermediate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to form the final propanamide linkage .
- Purification: Recrystallization from ethanol or acetonitrile ensures >95% purity, monitored by TLC/HPLC .
Basic: How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, thiadiazole protons at δ 8.0–8.5 ppm) and carbon backbone .
- IR Spectroscopy: Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆N₄OS₂: 328.08) .
- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., %C: 51.20, %N: 17.07) .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Cell Lines: Test cytotoxicity against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines using MTT assays .
- Dosage: Use a concentration range of 0.01–100 µM, with cisplatin as a positive control (IC₅₀: 1–10 µM) .
- Selectivity: Include non-cancerous NIH3T3 fibroblasts to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
